molecular formula C9H8N2O3 B14034695 4-Methoxy-2-methyl-3-nitrobenzonitrile CAS No. 85598-14-7

4-Methoxy-2-methyl-3-nitrobenzonitrile

Cat. No.: B14034695
CAS No.: 85598-14-7
M. Wt: 192.17 g/mol
InChI Key: BDEUCDKGISOHNL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-methyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-methoxy-2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group may be converted to a carboxyl group, forming 4-methoxy-3-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 4-methoxy-2-methyl-3-aminobenzonitrile.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 4-Methoxy-3-nitrobenzoic acid.

    Reduction: 4-Methoxy-2-methyl-3-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-methyl-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular targets. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    4-Methoxy-2-nitrobenzonitrile: Lacks the methyl group, making it less hydrophobic and potentially altering its reactivity and applications.

    4-Methoxy-3-nitrobenzonitrile: The position of the nitro group is different, which can significantly affect the compound’s chemical properties and reactivity.

    2-Methoxy-4-nitrobenzonitrile:

Uniqueness: 4-Methoxy-2-methyl-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile reactivity and a wide range of applications in various fields.

Properties

CAS No.

85598-14-7

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-2-methyl-3-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-7(5-10)3-4-8(14-2)9(6)11(12)13/h3-4H,1-2H3

InChI Key

BDEUCDKGISOHNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C#N

Origin of Product

United States

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